
7,7-Difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole;hydrochloride is a useful research compound. Its molecular formula is C8H14ClF2N and its molecular weight is 197.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Biological Activity
- The chemical compound has been involved in the synthesis of derivatives with significant potency against acute and chronic inflammations in animal models. For instance, compounds synthesized from derivatives displayed therapeutic effects in rat models, showcasing their potential as disease-modifying antirheumatic agents. One such compound, designated T-614, demonstrated therapeutic efficacy against type II collagen-induced arthritis in mice, suggesting its development as a potent antirheumatic agent. A preparative-scale synthetic route for T-614 has also been established, highlighting its potential for pharmacological development (Inaba et al., 2000).
Pharmacological Properties
- The substitution of fluorines in the structure of certain compounds has been found to alter their physiological disposition and pharmacological effects. For instance, β,β-Difluoro-4-chloroamphetamine showed altered tissue distribution, metabolism rate, and a reduced degree of certain pharmacological effects compared to its parent drug, 4-chloroamphetamine. This indicates the significance of fluorine substitution in modifying the pharmacological properties of compounds (Fuller et al., 1973).
Toxicological Studies
- Compounds with fluorinated structures have been studied for their toxicity profiles. For instance, methylphosphonic difluoride (difluoro) was investigated for its deposition and clearance when inhaled by rats, providing insights into its toxicological behavior and potential risks (Dahl & Bechtold, 1985).
- Similarly, the importance of carbon chain length with regard to the hepatic effects associated with perfluoro-n-carboxylic acids was studied. The results demonstrated the significance of carbon chain length in the hepatotoxic response and provided clues towards understanding the processes involved in the biological activities associated with exposure to these compounds (Goecke-Flora & Reo, 1996).
Mechanism of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Properties
IUPAC Name |
7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-2-6-4-11-5-7(6)8;/h6-7,11H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVBVKSNQTUOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(C1)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)
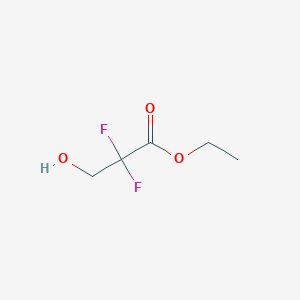
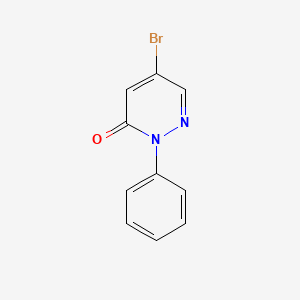
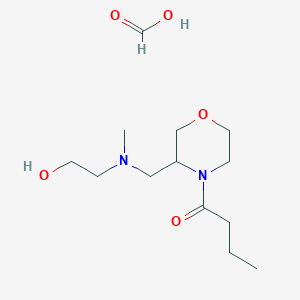
![cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2361804.png)
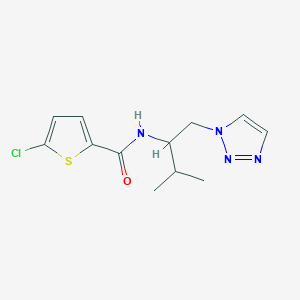
![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B2361812.png)
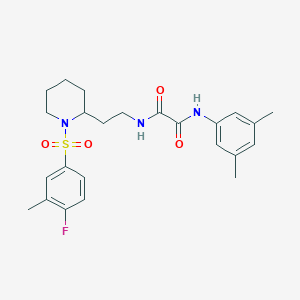
![N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2361817.png)
![4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one](/img/structure/B2361818.png)


